molecular formula C9H14O3S B12103328 Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

Cat. No.: B12103328
M. Wt: 202.27 g/mol
InChI Key: AVYYINBAPICJPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-1-oxa-6-thiaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C9H14O5S It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioester with an epoxide in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester

Uniqueness

Methyl 2-methyl-1-oxa-6-thiaspiro[25]octane-2-carboxylate is unique due to its specific spiro structure and the presence of both oxygen and sulfur atoms in its ring system

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O3S/c1-8(7(10)11-2)9(12-8)3-5-13-6-4-9/h3-6H2,1-2H3

InChI Key

AVYYINBAPICJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCSCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.